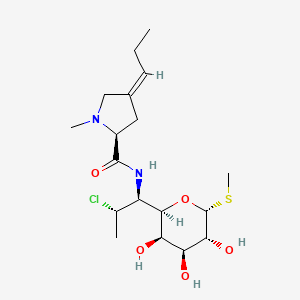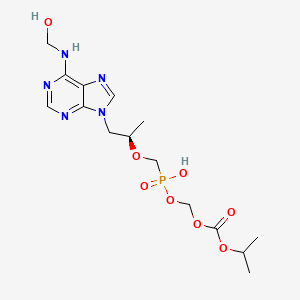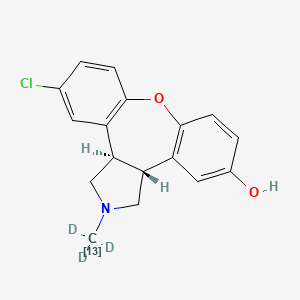![molecular formula C12H16N2O3 B13444850 2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and an amino group linked to a methyl-substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the oxane ring, followed by its functionalization with a methyl group. The amino group is then introduced through nucleophilic substitution reactions. Finally, the pyridine ring is constructed, and the carboxylic acid group is added via oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism by which 2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A pyridinecarboxylic acid with a similar structure but different functional groups.
Nicotinic acid: Another pyridinecarboxylic acid known for its role as a vitamin (niacin).
Isonicotinic acid: A structural isomer with distinct chemical properties
Uniqueness
2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of an oxane ring and a pyridine carboxylic acid moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-14(9-4-7-17-8-5-9)11-10(12(15)16)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
InChI Key |
MDVAWMYDIUZKMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


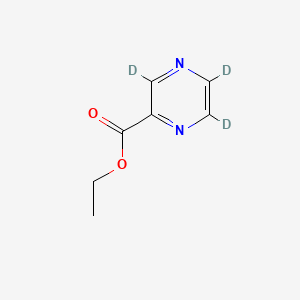
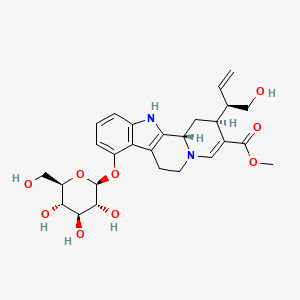
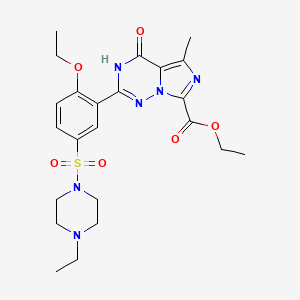
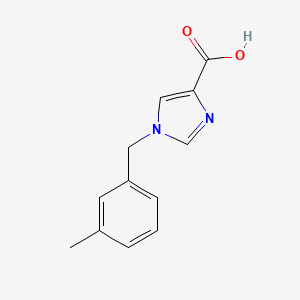
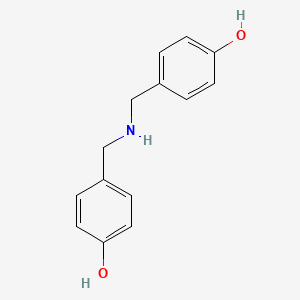
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
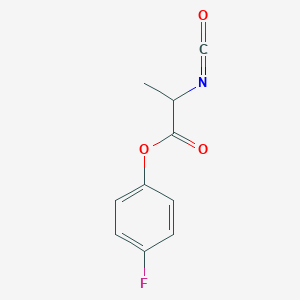
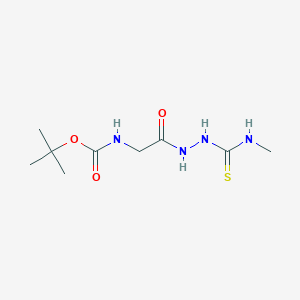
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
